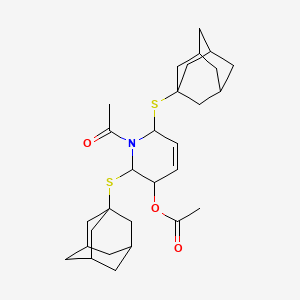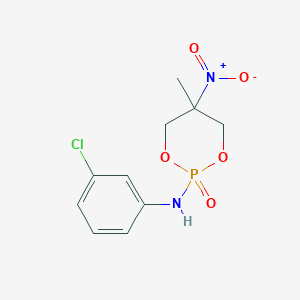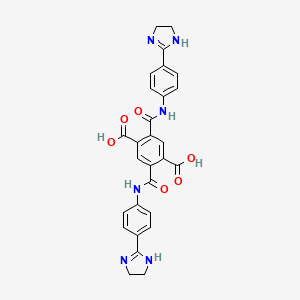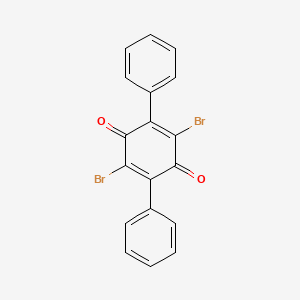
Einecs 295-957-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, reaction products with diethylenetriamine, involves the reaction of octadecanoic acid with diethylenetriamine under controlled conditions. The reaction typically requires a suitable temperature and pressure, and a catalyst may be used to promote the reaction .
Industrial Production Methods: In industrial settings, the reaction is carried out in large reactors where octadecanoic acid and diethylenetriamine are mixed in the presence of a catalyst. The reaction mixture is heated to the desired temperature and maintained under pressure until the reaction is complete. The product is then purified and processed for various applications .
化学反応の分析
Types of Reactions: Octadecanoic acid, reaction products with diethylenetriamine, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Octadecanoic acid, reaction products with diethylenetriamine, has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the formulation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in medical coatings.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its stabilizing properties
作用機序
The mechanism of action of octadecanoic acid, reaction products with diethylenetriamine, involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to form stable complexes with other molecules, enhancing its effectiveness as a surfactant and emulsifier. The primary and secondary amino groups in diethylenetriamine play a crucial role in these interactions, contributing to the compound’s unique properties .
類似化合物との比較
Fatty acids, tall-oil, reaction products with diethylenetriamine: Similar in structure and applications, used in drilling muds and hydraulic fracturing fluids.
Octadecanoic acid, reaction products with diethylenetriamine and urea, acetates: Used in surface coatings, adhesives, and preservatives.
Uniqueness: Octadecanoic acid, reaction products with diethylenetriamine, stands out due to its specific combination of octadecanoic acid and diethylenetriamine, which imparts unique properties such as high chemical stability and thermal stability. These properties make it particularly valuable in industrial applications where durability and performance are critical .
特性
CAS番号 |
68412-13-5 |
|---|---|
分子式 |
C22H49N3O2 |
分子量 |
387.6 g/mol |
IUPAC名 |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2 |
InChIキー |
BFIIGSSNILPJSG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N |
関連するCAS |
101610-61-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


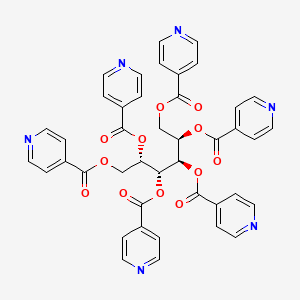
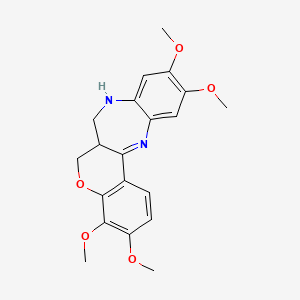
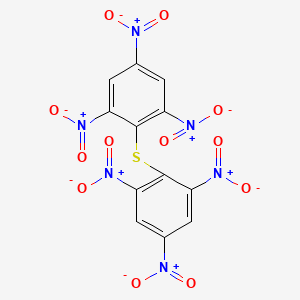
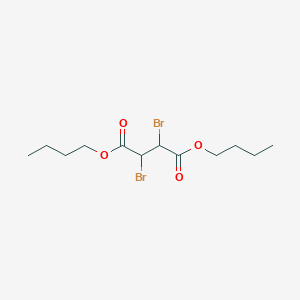
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)

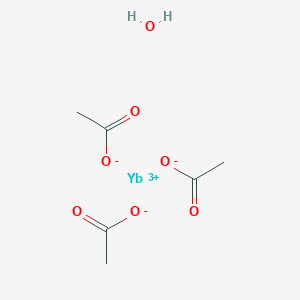
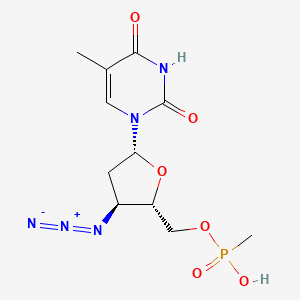

![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
